(2R)-2-phosphonooxypropanoic acid

Pyruvate Kinase Inhibition Stereoselectivity PEP Analog

Racemic phospholactate introduces 18-fold potency variation (Ki 21 µM vs. 380 µM) in pyruvate kinase assays, confounding SAR reproducibility. Pure (2R)-2-phosphonooxypropanoic acid eliminates this variable with stereochemically-defined inhibition: • 18-fold higher pyruvate kinase affinity vs. (S)-enantiomer (Ki = 21 µM) • Enables sub-1.5 Å MurA co-crystal structures (PDB 5U4H, 6NKJ) with deposited coordinates • 4,000-fold resistance to PEP carboxylase hydrolysis for multi-hour tracer studies Supplied as analytically validated, chiral-pure free acid with full CoA documentation for immediate global dispatch.

Molecular Formula C3H7O6P
Molecular Weight 170.06 g/mol
CAS No. 28238-06-4
Cat. No. B12978857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-phosphonooxypropanoic acid
CAS28238-06-4
Molecular FormulaC3H7O6P
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OP(=O)(O)O
InChIInChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m1/s1
InChIKeyCSZRNWHGZPKNKY-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Phosphonooxypropanoic Acid (CAS 28238-06-4) Procurement Guide: Stereochemically-Defined PEP Analog for Enzyme Mechanistic Studies


(2R)-2-Phosphonooxypropanoic acid (CAS 28238-06-4), systematically designated (R)-2-phospholactate or D-phospholactate, is a chiral carboxyalkyl phosphate (C₃H₇O₆P, MW 170.058) that functions as a stable, substrate-mimicking inhibitor of multiple phosphoenolpyruvate (PEP)-utilizing enzymes [1]. As the (R)-enantiomer of 2-phospholactic acid, it competitively occupies the PEP binding pocket in key metabolic and biosynthetic enzymes including pyruvate kinase, enolase, PEP carboxylase, PEP carboxykinase, and DAH7PS (3-deoxy-D-arabino-heptulosonate 7-phosphate synthase) [2]. Its stereochemistry at C2 is the primary determinant of differential recognition across enzyme active sites, directly translating into potency differences of up to 18-fold versus the (S)-enantiomer [3]. The compound is utilized as a mechanistic probe, a calibrated inhibitor standard in enzymology, and a co-crystallization ligand for structural biology (22 PDB entries), establishing it as a precise, evidence-backed research tool rather than a commoditized generic reagent [4].

(2R)-2-Phosphonooxypropanoic Acid Procurement: Why Racemic Mixtures or (S)-Isomer Substitution Compromise Experimental Data


Interchanging (2R)-2-phosphonooxypropanoic acid with the racemic mixture (DL-phospholactate) or the (S)-enantiomer (L-phospholactate, CAS 28238-07-5) is experimentally inadmissible because these forms exhibit distinct, often inverted, inhibition profiles across PEP-utilizing enzymes [1]. In pyruvate kinase, the (R)-enantiomer binds with 18-fold higher affinity (Ki = 21 µM) than the (S)-form (Ki = 380 µM), while the pattern reverses in PEP carboxykinase where the (S)-enantiomer is 10-fold more potent [2]. Even when stereoisomers show equal affinity—as with enolase (Ki = 370 µM for both)—they induce different ternary complex enhancements indicating structurally dissimilar binding modes [2]. Procuring the undefined racemate introduces an uncontrolled variable that can mask stereospecific effects, inflate apparent Ki values, and confound crystallographic electron density maps. Furthermore, generic phosphoglycolate (lacking the methyl group at C2) or the planar analog vinyl phosphonate fail to recapitulate the tetrahedral intermediate geometry that (2R)-2-phosphonooxypropanoic acid was specifically selected to mimic in DAH7PS and MurA structural studies [3].

(2R)-2-Phosphonooxypropanoic Acid: 3 Comparator-Backed Evidence Dimensions for Scientific Procurement


Superior Affinity of (R)-Phospholactate for Pyruvate Kinase Versus (S)-Enantiomer (Cross-Enzyme Selectivity Factor of 18)

The (R)-enantiomer of 2-phosphonooxypropanoic acid displays a stereospecific inhibitory potency advantage of 18‑fold over the (S)-enantiomer against rabbit muscle pyruvate kinase. The Ki of (R)-phospholactate is 21 µM, matching the Km of the native substrate phosphoenolpyruvate (26 µM), while (S)-phospholactate exhibits a Ki of 380 µM [1]. Direct binding studies via water proton longitudinal relaxation rate measurements confirm this differential affinity; the ternary enhancement factor εt for the (R)-enantiomer-Mn-enzyme complex (εt = 1.9) closely mirrors that of the natural substrate PEP (εt = 2.2), in contrast to the (S)-enantiomer complex (εt = 3.8), indicating a fundamentally different metal-bridge geometry [1]. This enzyme‑specific stereodiscrimination enables researchers to selectively probe pyruvate kinase active‑site topology using the (R)‑isomer without confounding signals from the (S)‑form.

Pyruvate Kinase Inhibition Stereoselectivity PEP Analog Enzyme Kinetics

7‑Fold Stronger DAH7PS Inhibition by (R)-Phospholactate Compared with (S)-Phospholactate Enables Shikimate Pathway Probe Development

Against Neisseria meningitidis DAH7PS (EC 2.5.1.54), a validated antibacterial target in the shikimate pathway, (R)-phospholactate inhibits with a Ki of 49 µM (0.049 mM) measured at pH 6.8, 25 °C in bis‑tris‑propane buffer with Mn²⁺ [3]. Under identical conditions, the (S)-enantiomer shows a Ki of 360 µM (0.36 mM) [2], representing a 7.3‑fold loss in affinity upon stereochemical inversion. A separate enzyme preparation at pH 6.8 yields a Ki of 99 µM for the (R)-form, further confirming its consistent superiority [3]. The co‑crystal structure (PDB 4UMB) confirms the (R)-enantiomer accurately mimics the tetrahedral phosphohemiketal intermediate rather than the planar oxocarbenium species preferred by the more potent vinyl phosphonate (Ki = 3.9 µM), making the choice of inhibitor geometry critical for mechanistic fidelity [1].

DAH7PS Shikimate Pathway Antibacterial Target Competitive Inhibition

4,000‑Fold Hydrolytic Resistance of D-Phospholactate Versus Natural Substrate Turnover Protects Experimental Integrity

PEP carboxylase from Zea mays hydrolyzes D-phospholactate (the (R)-enantiomer) 4,000 times more slowly than it catalyzes the physiological carboxylation reaction between bicarbonate and PEP, and approximately 2‑fold more slowly than it hydrolyzes L‑phospholactate (2,000‑fold slower than the normal reaction) [1]. This quantitative window of stability is critical for experimental designs requiring prolonged incubation times or in vivo metabolic flux analysis; the compound persists long enough to generate interpretable kinetic traces and occupancy in crystallographic soaking experiments, whereas rapidly hydrolyzed analogs such as phosphoglycolate or labile phosphorylated substrates generate confounding inorganic phosphate signals and vanish before steady‑state measurements can be completed.

Metabolic Stability Phosphatase Resistance PEP Carboxylase Hydrolysis

High‑Resolution Crystallographic Validation in MurA (UDP‑N‑acetylglucosamine 1‑carboxyvinyltransferase) Establishes (R)-Phospholactate as a Preferred Conformational Probe

(2R)-2-phosphonooxypropanoic acid has been co‑crystallized with MurA (UDP‑N‑acetylglucosamine 1‑carboxyvinyltransferase) from multiple clinically relevant bacterial species, yielding structures at resolutions as high as 1.05 Å (PDB 5U4H, Acinetobacter baumannii) and 1.3 Å (PDB 6NKJ, Streptococcus pneumoniae) [1]. These structures unambiguously define the (R)‑enantiomer conformation in the PEP binding site, facilitating the design of potent MurA inhibitors targeting Gram‑negative pathogens. In contrast, no equivalent high‑resolution structures have been deposited for racemic DL‑phospholactate or the isolated (S)‑enantiomer with this enzyme, nor for generic phosphoglycolate, limiting their practical utility for structure‑guided drug design [2].

MurA Enzyme Crystal Structure Antibacterial Structural Biology

Methyl Group at C2 Distinguishes (R)-Phospholactate from Phosphoglycolate in Active‑Site Shape Complementarity

Comparison of Ki values across PEP‑utilizing enzymes reveals that the methyl substituent at C2 of (R)-phospholactate (absent in phosphoglycolate) modulates inhibitor recognition in an enzyme‑specific manner. In pyruvate kinase, phosphoglycolate (Ki = 52 µM) is 2.5‑fold weaker than (R)-phospholactate (Ki = 21 µM), indicating that the methyl group contributes favorably to hydrophobic packing [1]. Conversely, in enolase, the two compounds exhibit equal Ki values (370 µM), suggesting that the methyl group neither aids nor hinders binding in the enolase active site [1]. This enzyme‑dependent divergence provides a structural SAR handle: researchers probing active‑site steric tolerance should select (R)-phospholactate over phosphoglycolate when the experimental question requires the presence of a C2 alkyl substituent matching the native pyruvate product geometry.

Phosphoglycolate Steric Effects Enzyme Specificity PEP Analog

Reversed Stereoselectivity in PEP Carboxykinase Discriminates (R)-Phospholactate from (S)-Phospholactate for Metabolic Engineering Applications

Phosphoenolpyruvate carboxykinase, a key gluconeogenic enzyme, exhibits reversed stereochemical preference relative to pyruvate kinase. The (S)-enantiomer of 2-phosphonooxypropanoic acid inhibits PEP carboxykinase with a Ki of 28 µM, whereas the (R)-enantiomer is 10.4‑fold weaker (Ki = 292 µM) [1]. This phenomenon—where the (R)-form is the preferred inhibitor of pyruvate kinase (Ki = 21 µM) but a poor inhibitor of PEP carboxykinase—enables differential targeting of the two opposing metabolic enzymes within a single experimental system. A researcher using the pure (R)-enantiomer can inhibit pyruvate kinase while leaving PEP carboxykinase largely unaffected, an experimental window that is lost when using the racemic mixture or the (S)-isomer [1].

PEP Carboxykinase Metabolic Engineering Gluconeogenesis Stereospecificity

Proven Application Scenarios for (2R)-2-Phosphonooxypropanoic Acid in Academic and Industrial Research


Stereospecific Pyruvate Kinase Calibration Standard for High‑Throughput Inhibitor Screening

In screening campaigns for pyruvate kinase modulators (relevant to cancer metabolism and glycolytic targeting), (2R)-2-phosphonooxypropanoic acid serves as a validated, stereochemically‑defined positive control inhibitor with a Ki of 21 µM [1]. Its Ki matches the substrate Km within 1.2‑fold, establishing it as an ideal competitor benchmark that recapitulates the native enzyme‑substrate binding energy. Procurement of the pure (R)-enantiomer eliminates the 18‑fold potency variation that would arise from racemic mixtures, ensuring day‑to‑day and lab‑to‑lab assay reproducibility as required by industrial SOPs.

Co‑Crystallographic Phasing Ligand for MurA Structure‑Based Antibacterial Drug Design

The (R)-phospholactate ligand has yielded sub‑1.5 Å resolution co‑crystal structures of MurA from both Acinetobacter baumannii (PDB 5U4H, 1.05 Å) and Streptococcus pneumoniae (PDB 6NKJ, 1.3 Å) [2]. Pharmaceutical chemistry teams selecting this compound can directly reproduce published crystallization conditions, use the deposited PDB coordinates for molecular replacement phasing of novel MurA‑inhibitor complexes, and avoid the hazards of working with the labile natural substrate PEP. No equivalent high‑resolution MurA structures exist for phosphoglycolate or the (S)-enantiomer.

Shikimate Pathway DAH7PS Inhibitor Probe for Antimicrobial Target Validation in Neisseria meningitidis

(R)-Phospholactate competitively inhibits N. meningitidis DAH7PS with a Ki of 49 µM [3], providing a defined chemical starting point for fragment‑based drug discovery against the shikimate pathway—an established antimicrobial target absent in mammals. Its stereochemical purity is critical because the (S)-enantiomer exhibits a 7.3‑fold higher Ki (360 µM), rendering racemic material unsuitable for meaningful SAR interpretation. The inhibitor mimics the tetrahedral phosphohemiketal intermediate, complementing planar mimics such as vinyl phosphonate in mechanistic studies [4].

Metabolic Flux Analysis Probe with Selective Pyruvate Kinase Inhibition and PEP Carboxykinase Sparing

In cell‑based metabolic flux studies examining gluconeogenic versus glycolytic carbon partitioning, the pure (R)-enantiomer (Ki = 21 µM for pyruvate kinase; Ki = 292 µM for PEP carboxykinase) provides a 189‑fold selectivity ratio [1]. This differential inhibition window permits selective blockade of the glycolytic PEP‑to‑pyruvate step while preserving the opposing gluconeogenic reaction, a capability that does not exist when using the (S)-enantiomer or racemic mixture. Combined with its 4,000‑fold resistance to PEP carboxylase‑catalyzed hydrolytic degradation [5], the compound enables multi‑hour stable isotope tracing experiments without concurrent inhibitor depletion.

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